molecular formula C17H15ClN2O4 B12734832 N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide CAS No. 87444-09-5

N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide

Cat. No.: B12734832
CAS No.: 87444-09-5
M. Wt: 346.8 g/mol
InChI Key: JLFHUGXYBUGWLP-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a 4-oxo-1-azetidinyl ring, which is a four-membered lactam, and is substituted with a 3-chloro-2-(2-methoxyphenyl) group and a 2-hydroxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide typically involves the following steps:

    Formation of the 4-oxo-1-azetidinyl ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with the 3-chloro-2-(2-methoxyphenyl) group:

    Attachment of the 2-hydroxybenzamide moiety: This involves the coupling of the benzamide group to the azetidinyl ring, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound may also induce oxidative stress, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide is unique due to its specific substitution pattern and the presence of the 4-oxo-1-azetidinyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

87444-09-5

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide

InChI

InChI=1S/C17H15ClN2O4/c1-24-13-9-5-3-7-11(13)15-14(18)17(23)20(15)19-16(22)10-6-2-4-8-12(10)21/h2-9,14-15,21H,1H3,(H,19,22)

InChI Key

JLFHUGXYBUGWLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)Cl

Origin of Product

United States

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